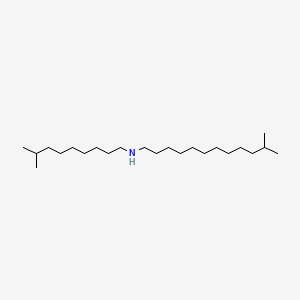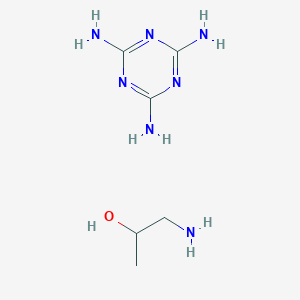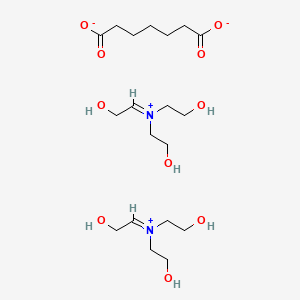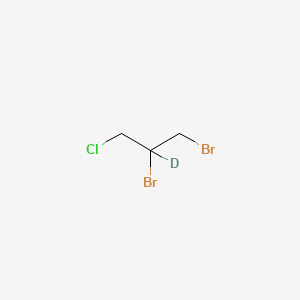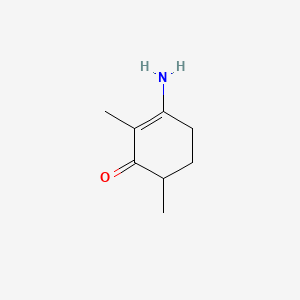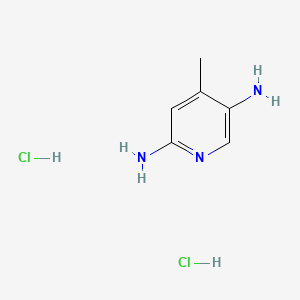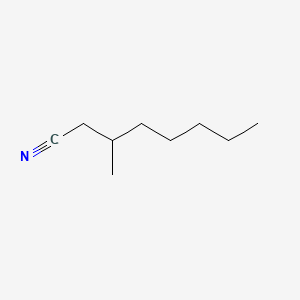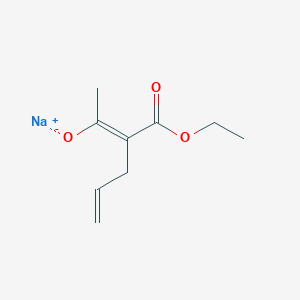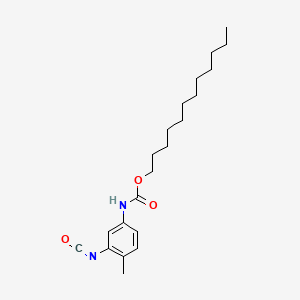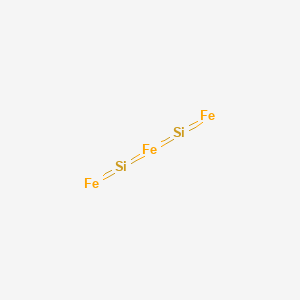
Triiron disilicide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiron disilicide is a chemical compound with the formula Fe₃Si₂. It is a member of the iron silicide family and is known for its unique properties, including high thermal stability and electrical conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triiron disilicide can be synthesized through several methods. One common approach involves the reaction of iron and silicon powders at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The equation for this reaction is:
3Fe+2Si→Fe3Si2
Industrial Production Methods: In industrial settings, this compound is often produced using powder metallurgy techniques. This involves cold-pressing and sintering iron and silicon powders. Another method includes temperature gradient solution growth techniques to prepare single crystals of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Triiron disilicide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form iron oxides and silicon dioxide. It also participates in reactions with halogens and other non-metals.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form iron oxides and silicon dioxide.
Reduction: Can be reduced by hydrogen or other reducing agents to form elemental iron and silicon.
Substitution: Reacts with halogens to form iron halides and silicon halides.
Major Products:
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and silicon dioxide (SiO₂).
Reduction: Elemental iron (Fe) and silicon (Si).
Substitution: Iron halides (FeX₃) and silicon halides (SiX₄) where X is a halogen
Applications De Recherche Scientifique
Triiron disilicide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of thermoelectric materials, which convert heat into electricity, and in electronic devices due to its high electrical conductivity .
Mécanisme D'action
The mechanism by which triiron disilicide exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of iron and silicon atoms allows for efficient electron transfer, making it an excellent conductor. This property is exploited in various applications, such as thermoelectric materials and electronic devices. The molecular targets and pathways involved include the interaction of iron and silicon atoms with other elements, facilitating various chemical reactions .
Comparaison Avec Des Composés Similaires
Iron Disilicide (FeSi₂): Known for its thermoelectric properties but has different electronic and thermal characteristics compared to triiron disilicide.
Molybdenum Disilicide (MoSi₂): Used in high-temperature applications due to its excellent oxidation resistance.
Chromium Disilicide (CrSi₂): Known for its high melting point and thermal stability
Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, electrical conductivity, and potential for use in a wide range of applications. Its ability to undergo various chemical reactions and its suitability for industrial production make it a versatile and valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
39438-57-8 |
|---|---|
Formule moléculaire |
Fe3Si2 |
Poids moléculaire |
223.70 g/mol |
InChI |
InChI=1S/3Fe.2Si |
Clé InChI |
UFKXYVRWEZTGIL-UHFFFAOYSA-N |
SMILES canonique |
[Si](=[Fe])=[Fe]=[Si]=[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


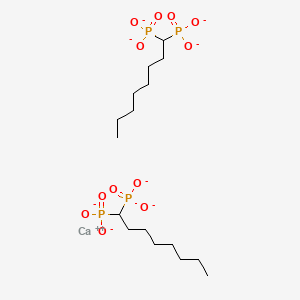
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)

